
5-(3-Phenylphenyl)pyrazin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Phenylphenyl)pyrazin-2-amine is a nitrogen-containing heterocyclic compound that features a pyrazine ring substituted with a phenyl group at the 3-position and an amine group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Phenylphenyl)pyrazin-2-amine typically involves the condensation of pyrazin-2-amine with a suitable aryl halide. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of pyrazin-2-amine with an aryl boronic acid or ester in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from 80°C to 120°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the optimization of reaction parameters, such as catalyst loading and reaction time, is crucial for large-scale production .
化学反应分析
Types of Reactions
5-(3-Phenylphenyl)pyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include pyrazine N-oxides, substituted phenyl derivatives, and various amine derivatives .
科学研究应用
5-(3-Phenylphenyl)pyrazin-2-amine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Materials Science: The compound is used in the synthesis of organic semiconductors and light-emitting materials.
Organic Synthesis: It acts as an intermediate in the synthesis of more complex heterocyclic compounds.
作用机制
The mechanism of action of 5-(3-Phenylphenyl)pyrazin-2-amine involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound can inhibit the activity of these targets by binding to their active sites, thereby modulating various biochemical pathways . The exact pathways and molecular targets depend on the specific application and the structure of the compound .
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A compound with similar biological activities and applications in medicinal chemistry.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with potential as a kinase inhibitor.
Uniqueness
5-(3-Phenylphenyl)pyrazin-2-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interaction with molecular targets, making it a valuable compound for various research applications .
属性
IUPAC Name |
5-(3-phenylphenyl)pyrazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3/c17-16-11-18-15(10-19-16)14-8-4-7-13(9-14)12-5-2-1-3-6-12/h1-11H,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMTZXVEEBFBQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CN=C(C=N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
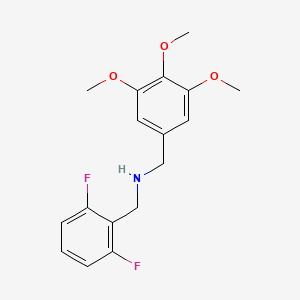
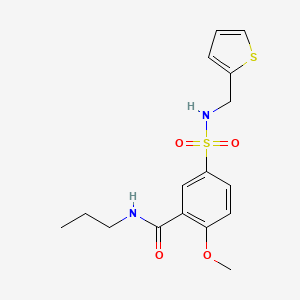
![5-{5-[2-(3,5-dimethyl-4-isoxazolyl)ethyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4881206.png)
![3-(3,5-dimethyl-4-isoxazolyl)-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylpropanamide](/img/structure/B4881212.png)

![N-(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)-4-ETHOXYBENZAMIDE](/img/structure/B4881221.png)
![N-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-1-cycloheptyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4881243.png)
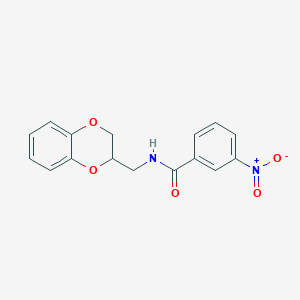
![7-methoxy-4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-2H-chromen-2-one](/img/structure/B4881256.png)
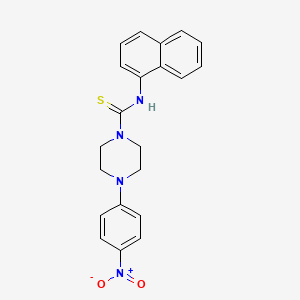
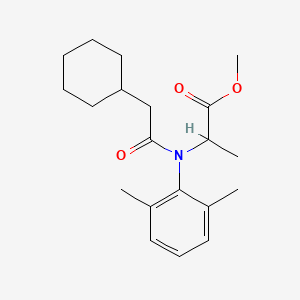

![3,4-DICHLORO-N-[5-(2-METHYL-2-PROPANYL)-3-ISOXAZOLYL]BENZAMIDE](/img/structure/B4881290.png)

